molecular formula C66H63B B14076825 tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane CAS No. 492446-96-5

tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane

Cat. No.: B14076825
CAS No.: 492446-96-5
M. Wt: 867.0 g/mol
InChI Key: APSZPLYVGCNUMZ-UHFFFAOYSA-N
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Description

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane is a boron-containing compound with a complex aromatic structure.

Properties

CAS No.

492446-96-5

Molecular Formula

C66H63B

Molecular Weight

867.0 g/mol

IUPAC Name

tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane

InChI

InChI=1S/C66H63B/c1-40-46(7)64(47(8)41(2)61(40)58-34-28-55(29-35-58)52-22-16-13-17-23-52)67(65-48(9)42(3)62(43(4)49(65)10)59-36-30-56(31-37-59)53-24-18-14-19-25-53)66-50(11)44(5)63(45(6)51(66)12)60-38-32-57(33-39-60)54-26-20-15-21-27-54/h13-39H,1-12H3

InChI Key

APSZPLYVGCNUMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C3=CC=CC=C3)C)C)(C4=C(C(=C(C(=C4C)C)C5=CC=C(C=C5)C6=CC=CC=C6)C)C)C7=C(C(=C(C(=C7C)C)C8=CC=C(C=C8)C9=CC=CC=C9)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane typically involves the reaction of boron trihalides with corresponding aromatic compounds under controlled conditions. One common method includes the use of boronic acid derivatives and aromatic halides in the presence of a palladium catalyst, facilitating a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites, influencing various biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane stands out due to its unique combination of steric hindrance and electronic properties, which enhance its stability and reactivity.

Biological Activity

Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane (commonly referred to as TTPB) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TTPB, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C45H48B
  • Molecular Weight : 641.69 g/mol
  • CAS Number : 1335471-11-8

Synthesis

TTPB can be synthesized through a multi-step reaction involving the following key steps:

  • Bromination of the starting material using bromine in dichloromethane.
  • Reaction with n-butyllithium and boron trifluoride diethyl etherate.
  • Iodination followed by treatment with tert-butyl lithium.
  • Coupling reaction using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in an ethanol-water-toluene mixture.

Anticancer Potential

Recent studies have indicated that TTPB exhibits significant anticancer properties. The compound's ability to interact with DNA has been explored, revealing potential mechanisms for its cytotoxic effects on cancer cells:

  • Mechanism of Action : TTPB may function as a DNA intercalator, disrupting normal DNA function and leading to apoptosis in cancer cells. This mechanism is supported by molecular docking studies that suggest strong binding interactions between TTPB and DNA.

Case Studies

  • Breast Cancer Cells : In vitro studies demonstrated that TTPB effectively inhibited the proliferation of breast cancer cell lines. The compound induced cell cycle arrest and promoted apoptosis through the activation of caspase pathways.
  • Cervical Cancer Cells : Similar effects were observed in cervical cancer cell lines, where TTPB demonstrated a dose-dependent decrease in cell viability. The compound's interaction with cellular signaling pathways associated with growth and survival was highlighted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TTPB is crucial for optimizing its biological activity. The presence of bulky tetramethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Structural Feature Impact on Activity
Tetramethyl groupsIncreased lipophilicity
Phenyl groupsEnhanced π-π stacking interactions
Boron atomPotential for unique reactivity

Toxicological Profile

The safety profile of TTPB has yet to be fully elucidated; however, preliminary toxicological assessments indicate low acute toxicity levels in animal models. Further studies are needed to assess chronic exposure effects and potential carcinogenicity.

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